N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a 1-naphthoyl group, linked to a thiophene-3-carboxamide moiety via an ethyl chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c26-21(18-8-15-28-16-18)23-9-10-24-11-13-25(14-12-24)22(27)20-7-3-5-17-4-1-2-6-19(17)20;/h1-8,15-16H,9-14H2,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYXESXOYBJNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves a multi-step process:
Formation of the Naphthoyl Piperazine Intermediate: The initial step involves the acylation of piperazine with 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Linking the Intermediate to Thiophene Carboxamide: The naphthoyl piperazine intermediate is then reacted with 2-bromoethyl thiophene-3-carboxamide under basic conditions to form the desired compound. This step often requires a catalyst such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of naphthyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
- Substituents: A 3-cyanophenyl group on the piperazine, linked to a benzamide-thiophene moiety via an ethoxyethyl chain.
- Synthesis : Prepared via nucleophilic substitution followed by chromatographic purification (32% yield) .
- Key Difference: Replaces the naphthoyl group with a cyanophenyl and uses a benzamide-thiophene rather than a direct thiophene-carboxamide linkage. This reduces lipophilicity compared to the target compound.
4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
- Substituents : A 3-trifluoromethylphenyl group on the piperazine, with a similar benzamide-thiophene structure.
- Synthesis: Purified via normal-phase chromatography; the trifluoromethyl group enhances metabolic stability but may reduce CNS penetration due to increased polarity .
Ziprasidone Hydrochloride
- Substituents: Benzo[d]isothiazol-3-yl and chloroindolinone groups on the piperazine.
- Pharmacology : A clinically approved antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors. The target compound’s naphthoyl group may confer distinct receptor selectivity compared to ziprasidone’s benzoisothiazole moiety .
Functional Analogues in Pharmacology
BMY7378 (α1D-Adrenoceptor Antagonist)
- Structure : 8-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione.
- Key Difference: The spirodecane-dione system and methoxyphenyl group result in selective α1D-adrenoceptor antagonism, whereas the target compound’s naphthoyl-thiophene structure may favor dopamine receptor interactions .
Data Tables
Table 2: Pharmacological Profiles (Inferred)
*LogP estimated based on substituent contributions.
Research Findings and Implications
- Receptor Selectivity : The naphthoyl-thiophene structure could enhance binding to dopamine D3 receptors over D2, as seen in analogues with bulky aromatic groups .
- Clinical Potential: While ziprasidone’s efficacy is well-established, the target compound’s unique structure may offer improved metabolic stability or reduced off-target effects, warranting further in vivo studies .
Biological Activity
N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride, with the CAS number 1351587-81-9, is a synthetic compound that has attracted scientific interest due to its unique chemical structure and potential biological activities. The compound features a naphthoyl group linked to a piperazine ring and a thiophene carboxamide moiety, which may impart specific pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.0 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O2S |
| Molecular Weight | 430.0 g/mol |
| CAS Number | 1351587-81-9 |
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to thiophene derivatives. For instance, research on similar compounds has demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These studies suggest that thiophene-based compounds may disrupt bacterial cell functions, possibly through mechanisms such as inhibiting DNA gyrase activity, which is crucial for bacterial DNA replication .
The biological activity of this compound may involve several mechanisms:
- DNA Gyrase Inhibition : Similar thiophene derivatives have been shown to inhibit DNA gyrase, leading to reduced bacterial viability. This suggests that the compound could exhibit bactericidal properties by targeting essential bacterial enzymes .
- Cell Membrane Interaction : Compounds with similar structures have been observed to penetrate microbial cells effectively, leading to alterations in cellular morphology without immediate disruption of the cell membrane. This indicates a potential for selective targeting of intracellular processes .
- Receptor Binding : The piperazine component may facilitate binding to various receptors involved in cellular signaling pathways, which could lead to anti-inflammatory or anticancer effects, although specific studies on this compound are still needed.
Study on Antimicrobial Efficacy
A comparative study involving various thiophene derivatives demonstrated significant antimicrobial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 1.25 μg/mL to 10 μg/mL against S. aureus and MRSA strains, indicating strong antibacterial potential .
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for exploration in SAR studies. Variations in the naphthoyl or thiophene moieties could lead to different biological activities, providing a pathway for drug development focused on enhancing efficacy and reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
